(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate

Peptide Synthesis Solid-Phase Synthesis Chiral Purity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate, commercially designated as Fmoc-Glu(OtBu)-OH hydrate (CAS 204251-24-1), is a selectively protected L-glutamic acid derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features orthogonal protection: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group masks the α-amino terminus, while the acid-labile tert-butyl (OtBu) ester protects the γ-carboxyl side chain, enabling sequential, regioselective peptide assembly without side-chain interference.

Molecular Formula C24H29NO7
Molecular Weight 443.5 g/mol
CAS No. 204251-24-1
Cat. No. B557465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate
CAS204251-24-1
Synonyms204251-24-1; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoicacidhydrate; FMOC-GLU(OTBU)-OHH2O; N-(9-Fmoc)-L-glutamicacidgamma-tert-butylestermonohydrate; 5-tert-ButylN-[(9H-Fluoren-9-ylMethoxy)carbonyl]-L-glutaMateHydrate; Fmoc-L-Glutamicacid-O-tert-butylesterhydrate; AC1MC5CN; FMOC-GLU-OHH2O; Fmoc-L-Glu(otbu)-OHhydrate; 445010_ALDRICH; SCHEMBL7606514; FMOC-GLU(OTBU)-OH.H2O; MolPort-003-933-079; ANW-36132; AKOS015855293; AKOS015950983; AK-87724; KB-52090; SC-09505; AB0001032; AB1006906; ST2402746; TC-124877; B-2186; Fmoc-L-glutamicacidgamma-tert-butylesterhydrate
Molecular FormulaC24H29NO7
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
InChIInChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1
InChIKeyNMBGBVUJSPZRDD-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-Glu(OtBu)-OH Hydrate (CAS 204251-24-1): Procurement Guide for High-Fidelity Glutamate Incorporation in Fmoc-SPPS


(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate, commercially designated as Fmoc-Glu(OtBu)-OH hydrate (CAS 204251-24-1), is a selectively protected L-glutamic acid derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features orthogonal protection: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group masks the α-amino terminus, while the acid-labile tert-butyl (OtBu) ester protects the γ-carboxyl side chain, enabling sequential, regioselective peptide assembly without side-chain interference . Available as the monohydrate crystalline solid (molecular formula C₂₄H₂₇NO₆·H₂O, MW 443.49 g/mol), it exhibits robust solubility in polar aprotic solvents such as DMF and DMSO, and demonstrates melting behavior in the 80–100 °C range .

Why Fmoc-Glu(OtBu)-OH Hydrate Cannot Be Casually Substituted with Alternative Glutamate Building Blocks


Although Fmoc-Glu-OtBu (α-ester isomer) or Fmoc-Glu-OH (unprotected side chain) may appear superficially similar, substitution in a synthetic workflow introduces distinct, quantifiable risks that directly compromise peptide fidelity, yield, and downstream purification burden. The α-ester isomer (CAS 84793-07-7) presents a fundamentally different regiochemistry that precludes standard Fmoc-SPPS chain elongation, while unprotected Fmoc-Glu-OH permits uncontrolled side-chain participation leading to branching, pyroglutamate formation, or premature cleavage . Furthermore, commercially available sources of the intended compound vary substantially in chiral purity (≥99% to ≥99.7%) and in the defined limits for process-critical impurities such as deletion dipeptides and des-tert-butyl derivatives, all of which directly impact synthetic reproducibility and final product quality [1].

Quantitative Differentiation Evidence for Fmoc-Glu(OtBu)-OH Hydrate Relative to Structural Analogs and In-Class Alternatives


Superior Enantiomeric Purity Specification Compared to Alpha-Ester Isomer (Fmoc-Glu-OtBu)

The target compound (Fmoc-Glu(OtBu)-OH hydrate) is specified with chiral purity ≥ 99.7% (Chiral HPLC), whereas the α-ester isomer Fmoc-Glu-OtBu (CAS 84793-07-7) is commercially supplied at a minimum purity specification of only 95% (acidimetric) . The 4.7 percentage-point differential in minimum purity equates to a potential 5% contaminant load in the isomer product—unacceptable for GMP peptide production or structure-activity relationship (SAR) studies requiring high stereochemical fidelity. The γ-ester configuration of Fmoc-Glu(OtBu)-OH is also the canonical building block for Fmoc-SPPS; the α-ester isomer cannot be directly incorporated into standard C→N chain elongation .

Peptide Synthesis Solid-Phase Synthesis Chiral Purity

Quantified Control of Dipeptide and Des-tert-Butyl Impurities Critical for High-Yield SPPS

Unlike generic suppliers that report only gross HPLC purity, premium-grade Fmoc-Glu(OtBu)-OH hydrate includes explicit, quantified limits on specific process impurities known to propagate sequence errors. The Novabiochem® specification defines Fmoc-β-Ala-Glu(OtBu)-OH (a deletion/insertion dipeptide) at ≤ 0.1% (a/a), Fmoc-Glu(OtBu)-Glu(OtBu)-OH (a dimer impurity) at ≤ 0.1% (a/a), and Fmoc-Glu-OH (the deprotected side-chain derivative) at ≤ 0.1% (a/a) . These are not generic purity claims; they are specific, validated impurity thresholds that directly impact the molar balance and sequence integrity of the growing peptide chain. For context, a 1% dimer impurity can lead to a 1% n+1 deletion peptide that is chromatographically inseparable from the target product.

Peptide Synthesis Quality Control Impurity Profiling

Enhanced Solubility in DMF Compared to Unprotected Fmoc-Glu-OH Enabling Higher Concentration Coupling

The tert-butyl ester side-chain protection of Fmoc-Glu(OtBu)-OH imparts significantly improved solubility in polar aprotic solvents relative to unprotected Fmoc-Glu-OH. Fmoc-Glu(OtBu)-OH is specified as clearly soluble at a concentration of 25 mmol in 50 mL DMF (0.5 M), whereas Fmoc-Glu-OH exhibits markedly lower solubility due to the free γ-carboxyl group, which promotes intermolecular hydrogen bonding and aggregation . Higher working concentrations (≥0.4 M) are essential for efficient coupling kinetics, particularly when using automated peptide synthesizers with limited solvent volumes or when synthesizing hydrophobic sequences prone to on-resin aggregation .

Peptide Synthesis Solubility DMF

True Orthogonal Protection (Fmoc/tBu) Eliminates HF Cleavage Required by Boc/Bzl Strategy

Fmoc-Glu(OtBu)-OH embodies the Fmoc/tBu orthogonal protection strategy, which has largely replaced the Boc/Bzl approach due to the elimination of hazardous hydrogen fluoride (HF) in the final cleavage step [1]. The orthogonality is chemically defined: the Fmoc group is removed under mild basic conditions (20% piperidine in DMF), while the tert-butyl ester remains completely stable; conversely, the tert-butyl ester is quantitatively cleaved under acidic conditions (e.g., 95% TFA) that do not affect the Fmoc group if present [2]. In contrast, Boc-Glu(OBzl)-OH requires repetitive acidolysis (TFA) for Boc removal, which can lead to premature side-chain deprotection and requires specialized HF-resistant equipment for final cleavage—a significant capital and safety burden for industrial scale-up.

Peptide Synthesis Orthogonal Protection Fmoc Chemistry

High-Value Application Scenarios for Fmoc-Glu(OtBu)-OH Hydrate Where Quality Differentiation Delivers Tangible Benefit


GMP-Compliant Manufacture of Therapeutic Peptides Requiring Full cGMP Traceability

In the production of peptide active pharmaceutical ingredients (APIs) for clinical trials or commercial supply, regulatory authorities mandate full documentation of starting material purity and impurity profiles. Procurement of Fmoc-Glu(OtBu)-OH hydrate with specified individual impurity limits (e.g., Fmoc-β-Ala-Glu(OtBu)-OH ≤ 0.1%, Fmoc-Glu-OH ≤ 0.1%) and a minimum chiral purity of ≥99.7% provides the necessary quality assurance to support Chemistry, Manufacturing, and Controls (CMC) regulatory filings, reducing the risk of batch rejection due to undefined impurities.

Automated High-Throughput Peptide Library Synthesis

Automated parallel synthesizers operate with fixed, pre-programmed coupling cycles and limited solvent volumes. The high solubility of Fmoc-Glu(OtBu)-OH hydrate (0.5 M in DMF) permits the preparation of concentrated stock solutions, reducing the number of solvent addition steps and ensuring consistent molar delivery across hundreds of wells. Material with low specified dimer/deletion impurities minimizes the need for post-synthesis re-analysis of failed sequences, preserving high-throughput workflow efficiency.

Synthesis of Aggregation-Prone or Hydrophobic Peptide Sequences

For peptides containing extended hydrophobic stretches or β-sheet-forming motifs, on-resin aggregation can drastically reduce coupling efficiency and yield. The tert-butyl ester side-chain protection of Fmoc-Glu(OtBu)-OH disrupts intermolecular hydrogen bonding relative to unprotected carboxylates, mitigating aggregation during chain assembly . Use of high-purity, high-solubility building blocks ensures that coupling of glutamate residues proceeds to completion even within challenging sequence contexts, thereby preserving overall crude peptide purity.

Academic Core Facilities and Contract Research Organizations with Diverse Peptide Portfolios

Core facilities and CROs synthesize peptides for multiple independent investigators with varying sequence complexity and purity requirements. Standardizing on a single, high-specification source of Fmoc-Glu(OtBu)-OH hydrate with demonstrated low impurity burden (e.g., Novabiochem® grade) minimizes troubleshooting variability attributable to building block quality. This procurement strategy reduces the frequency of synthesis failure investigations and simplifies quality management across disparate projects.

Quote Request

Request a Quote for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.